molecular formula C8H15NO3 B3211642 2,2,N,N-Tetramethylsuccinamic acid CAS No. 109233-98-9

2,2,N,N-Tetramethylsuccinamic acid

Cat. No. B3211642
Key on ui cas rn: 109233-98-9
M. Wt: 173.21 g/mol
InChI Key: DKDFLSFWZUWQDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04661483

Procedure details

To a stirred solution of dimethylamine (6.8 g, 150 mmol) in tetrahydrofuran (150 ml) at 0° C. was added dropwise a solution of 2,2-dimethylsuccinic anhydride (4.8 g, 37.5 mmol) in tetrahydrofuran (50 ml) and reaction mixture stirred for about 16 hours at ambient temperature. The solvent was removed in vacuo and the residue was washed with 6N hydrochloric acid (5 ml) and methylene chloride was added to dissolve the precipitate. The solution was washed with saturated aqueous sodium chloride (2×25 ml), dried over magnesium sulfate and concentrated to a pale yellow solid. The solid was dissolved in methylene chloride (20 ml) and the desired product precipitated upon the addition of hexane to yield a colorless solid. mp 119°-121° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][CH3:3].[CH3:4][C:5]1([CH3:12])[CH2:10][C:9](=[O:11])[O:8][C:6]1=[O:7]>O1CCCC1>[CH3:1][N:2]([CH3:3])[C:9](=[O:11])[CH2:10][C:5]([CH3:12])([CH3:4])[C:6]([OH:8])=[O:7]

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
CNC
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
CC1(C(=O)OC(C1)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 16 hours at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue was washed with 6N hydrochloric acid (5 ml) and methylene chloride
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the precipitate
WASH
Type
WASH
Details
The solution was washed with saturated aqueous sodium chloride (2×25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a pale yellow solid
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in methylene chloride (20 ml)
CUSTOM
Type
CUSTOM
Details
the desired product precipitated upon the addition of hexane
CUSTOM
Type
CUSTOM
Details
to yield a colorless solid

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
CN(C(CC(C(=O)O)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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